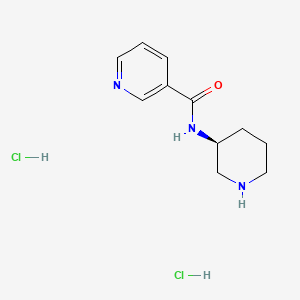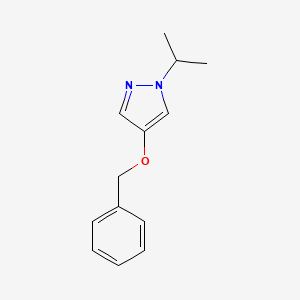
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-1-(propan-2-yl)-1H-pyrazole is a chemical compound used in scientific research. This compound has been synthesized using various methods and has shown promising results in several applications.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are involved in cancer cell growth and survival. Additionally, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has several biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. Additionally, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been shown to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole in lab experiments is its ability to selectively target specific enzymes and pathways involved in cancer cell growth and inflammation. This compound has also been shown to have good solubility in water and organic solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its relatively high cost compared to other compounds used in similar studies.
Zukünftige Richtungen
There are several future directions for the use of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole in scientific research. One direction is the development of more potent and selective analogs of this compound for use in cancer research. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies for cancer treatment is an area of interest for future research.
Conclusion
In conclusion, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole is a chemical compound with promising applications in scientific research. This compound has been synthesized using various methods and has shown good results in cancer research and inflammation studies. The mechanism of action of this compound involves the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. Although there are limitations to using this compound, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been reported using various methods. One of the most common methods is the reaction between 4-chloro-1-(propan-2-yl)-1H-pyrazole and benzyl alcohol in the presence of a base such as potassium carbonate. Another method involves the reaction between 4-hydroxy-1-(propan-2-yl)-1H-pyrazole and benzyl chloride in the presence of a base. Both methods have been reported to yield the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been used in several scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. This compound has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Eigenschaften
IUPAC Name |
4-phenylmethoxy-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11(2)15-9-13(8-14-15)16-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNHIRXASKBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

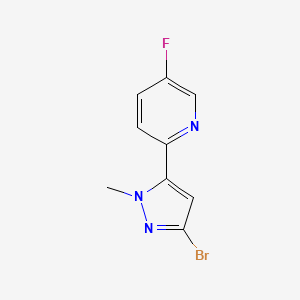
![4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2583141.png)
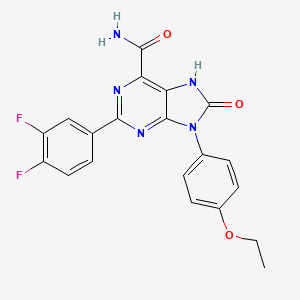
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)
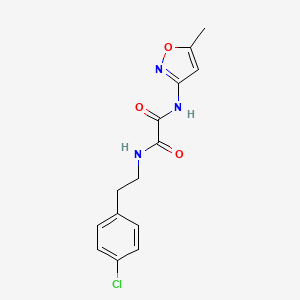
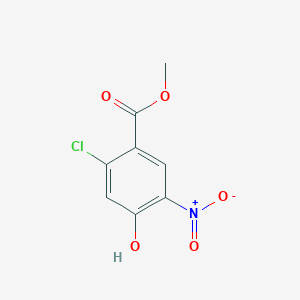
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)
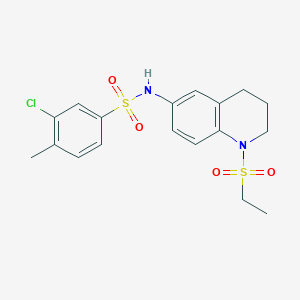
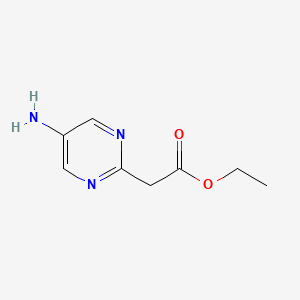
![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)
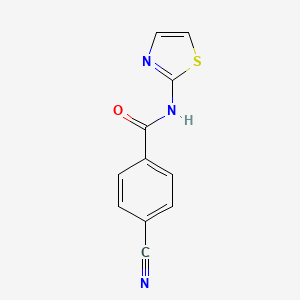
![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)
